2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(1H)-one
Description
The compound 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(1H)-one is a heterocyclic molecule featuring a pyrimidin-4(1H)-one core substituted with a 4,7-dimethylquinazoline amino group and a tetrazole-sulfanyl methyl moiety. Its structure combines aromatic and heterocyclic systems, which are common in pharmacologically active compounds.
Properties
Molecular Formula |
C22H19N9OS |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H19N9OS/c1-13-8-9-17-14(2)23-20(25-18(17)10-13)27-21-24-15(11-19(32)26-21)12-33-22-28-29-30-31(22)16-6-4-3-5-7-16/h3-11H,12H2,1-2H3,(H2,23,24,25,26,27,32) |
InChI Key |
JAIWPTBQSVSBST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)CSC4=NN=NN4C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of transition-metal-free conditions to achieve the desired product . The reaction conditions often include the use of specific solvents, temperatures, and catalysts to facilitate the formation of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures to larger reactors and optimizing the reaction conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline-N-oxides, while reduction reactions may produce reduced quinazoline derivatives.
Scientific Research Applications
2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4,7-DIMETHYL-2-QUINAZOLINYL)AMINO]-6-{[(1-PHENYL-1H-1,2,3,4-TETRAAZOL-5-YL)SULFANYL]METHYL}-4(1H)-PYRIMIDINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Analogues and Key Differences
The primary structural analogue identified is 2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one (CAS: 669745-87-3), which shares the pyrimidinone-tetrazole scaffold but differs in the substituent on the amino group (4-methylphenyl vs. 4,7-dimethylquinazolin-2-yl) . Additional analogues include coumarin- and pyrazolone-substituted pyrimidinones from recent syntheses (e.g., compounds 4i and 4j in ), though these feature distinct aromatic systems .
Table 1: Comparative Physicochemical Properties
Impact of Substituents on Properties
- Quinazoline vs. Phenyl Substitution: The 4,7-dimethylquinazoline group in the target compound introduces a larger, more planar aromatic system compared to the 4-methylphenyl group in the analogue .
- Tetrazole-Sulfanyl Group : Both compounds retain this moiety, which contributes to hydrogen-bonding capacity and metabolic stability. The sulfanyl (-S-) linker may facilitate interactions with metal ions or cysteine residues in biological targets .
- Coumarin vs. Quinazoline : Coumarin-substituted analogues (e.g., 4i) exhibit extended π-conjugation, which could enhance fluorescence properties or alter binding affinities in biological assays .
Pharmacological Potential (Inferred)
While explicit biological data for the target compound are unavailable, structural parallels suggest possible applications:
- Kinase Inhibition : Quinazoline derivatives are well-documented as kinase inhibitors (e.g., EGFR inhibitors). The dimethyl substitution may fine-tune selectivity .
- Antimicrobial Activity : Tetrazole-containing compounds often exhibit antimicrobial properties due to their ability to disrupt bacterial enzymes .
Biological Activity
The compound 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(1H)-one is a complex organic molecule that integrates multiple heterocyclic structures. Its unique composition suggests potential for diverse biological activities, which have been the focus of various studies. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a significant molecular weight and complexity due to the presence of quinazoline, pyrimidine, and tetrazole moieties. The structural features contribute to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N9OS |
| Molecular Weight | 433.49 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| LogP | 4.2258 |
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell growth.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : Certain studies suggest potential inhibition of kinases and other enzymes.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Interaction with Enzymes : The compound may interact with specific enzymes involved in cell proliferation and survival.
- Disruption of Cellular Processes : By targeting cellular pathways, the compound could induce apoptosis in cancer cells.
- Antibacterial Mechanisms : Its structural components may interfere with bacterial cell wall synthesis or function.
Antitumor Activity
A study evaluating the cytotoxic effects of related compounds on human breast adenocarcinoma (MCF-7) and leukemia (CCRF-CEM) cell lines found that certain derivatives exhibited significant cytotoxicity at low concentrations (10 to 100 µM). For instance:
| Compound | Cell Line | Concentration (µM) | Viability (%) after 48h |
|---|---|---|---|
| Compound A | MCF-7 | 25 | 51 |
| Compound B | CCRF-CEM | 50 | 0 |
These results indicate that structural modifications can enhance cytotoxicity against specific cancer cell lines.
Antimicrobial Studies
In vitro studies have shown that derivatives of the compound possess antimicrobial properties against standard bacterial strains. The minimum inhibitory concentrations (MICs) were determined as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 16 |
| Compound D | S. aureus | 8 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
